Decumbenine B

説明

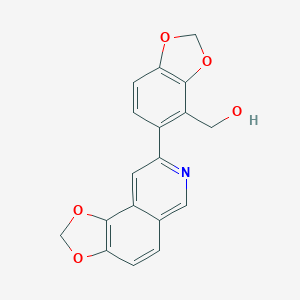

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[5-([1,3]dioxolo[4,5-f]isoquinolin-8-yl)-1,3-benzodioxol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO5/c20-7-13-11(2-4-16-18(13)24-9-22-16)14-5-12-10(6-19-14)1-3-15-17(12)23-8-21-15/h1-6,20H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOMWDNIMJHCDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C3=CC(=NC=C3C=C2)C4=C(C5=C(C=C4)OCO5)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501166636 | |

| Record name | 5-(1,3-Dioxolo[4,5-f]isoquinolin-8-yl)-1,3-benzodioxole-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501166636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164991-68-8 | |

| Record name | 5-(1,3-Dioxolo[4,5-f]isoquinolin-8-yl)-1,3-benzodioxole-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164991-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,3-Dioxolo[4,5-f]isoquinolin-8-yl)-1,3-benzodioxole-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501166636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Sequence and Key Intermediates

The synthesis involves four critical stages:

-

Coupling Reaction : 5,6-(methylenedioxy)isoquinoline reacts with 2-bromo-5,6-(methylenedioxy)benzoyl chloride in the presence of tributyltin hydride (Bu₃SnH), forming a bicyclic indolizine scaffold.

-

Cyclization : Intramolecular amidation generates the dibenzindolizinone core.

-

Ring Cleavage : Hydrolytic cleavage of the amide bond releases the arylisoquinoline structure.

-

Final Functionalization : Methylation and deprotection steps yield this compound.

Despite its pioneering role, this method faced criticism for its moderate yield (15–20%) and reliance on stoichiometric tin reagents, which complicate purification and scalability.

Ru(III)-Catalyzed C–H Activation Route (2018)

A breakthrough in 2018 addressed prior limitations through a Ru(III)-catalyzed ortho-hydroxymethylation strategy, reducing the synthesis to five steps with a 26.1% overall yield. This approach minimizes side reactions and improves atom economy by leveraging transition-metal catalysis.

Synthetic Pathway Overview

The streamlined route proceeds as follows:

-

Bromobenzaldehyde Functionalization : 2-Bromo-3-hydroxy-4-methoxybenzaldehyde undergoes demethylation and cyclization to form 4-bromobenzo[d][1,dioxole-5-carbaldehyde.

-

Suzuki–Miyaura Coupling : Palladium-catalyzed cross-coupling introduces a benzo[d]dioxol-5-yl group.

-

Ru(III)-Mediated C–H Activation : The pivotal step involves RuCl₃·xH₂O-catalyzed ortho-hydroxymethylation of intermediate 9 using paraformaldehyde and ZnMe₂, directly installing the hydroxymethyl group.

-

Reductive Amination : Conversion of the aldehyde to the corresponding amine.

-

Final Cyclization : Acid-mediated cyclization furnishes this compound.

Table 1: Comparative Analysis of Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromobenzaldehyde | AlCl₃, CH₂Cl₂, reflux | 86 |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 78 |

| C–H Activation | RuCl₃·xH₂O, ZnMe₂, THF, 60°C | 68 |

| Final Cyclization | HCl, MeOH, rt | 92 |

This method’s efficiency stems from the Ru(III) catalyst’s ability to direct ortho-functionalization, bypassing traditional protection/deprotection steps. Nuclear magnetic resonance (NMR) data corroborate structural fidelity, with this compound exhibiting a singlet at δ 9.30 ppm for the isoquinoline proton and characteristic methylenedioxy signals at δ 6.09–6.33 ppm.

Critical Evaluation of Methodologies

Yield and Step Economy

The 2018 route surpasses the 2007 method in both yield (26.1% vs. 15–20%) and step count (5 vs. 7 steps), attributable to its catalytic C–H activation strategy. The Ru(III) system eliminates the need for tin reagents, reducing metal waste and simplifying workup procedures.

Substrate Scope and Limitations

While the classical method permits modular indolizine derivatization, its reliance on hazardous Bu₃SnH limits industrial applicability. Conversely, the Ru-catalyzed approach demonstrates broader functional group tolerance, as evidenced by successful scaling to gram quantities without yield erosion . However, the requirement for anhydrous conditions and sensitive ZnMe₂ handling presents operational challenges.

化学反応の分析

Key Reactions:

-

Step 1 : Formation of intermediate 9 via condensation of commercially available starting materials.

-

Step 2 : Ru(III)-catalyzed C–H hydroxymethylation at the ortho-position of intermediate 9 using paraformaldehyde.

-

Mechanism: Ru(III) facilitates C–H bond cleavage, enabling regioselective hydroxymethylation.

-

-

Step 3 : Cyclization and subsequent functional group transformations to yield decumbenine B.

Advantages:

-

Avoids traditional multistep protection/deprotection sequences.

-

High atom economy due to direct C–H functionalization.

Key Reactions:

-

Step 1 : Synthesis of tert-butylimines from o-iodobenzaldehydes.

-

Step 2 : Palladium-catalyzed coupling of terminal acetylenes with unsaturated imines.

-

Step 3 : Copper-catalyzed cyclization of iminoalkynes to form the isoquinoline core.

Reaction Scheme:

-

Coupling :

-

Cyclization :

Advantages:

-

Broad substrate scope for aryl, alkenyl, and alkyl acetylenes.

-

Modular construction of the isoquinoline ring system.

Mechanistic Insights

-

Ru(III)-Catalyzed C–H Activation : Proceeds via a concerted metalation-deprotonation (CMD) pathway, where Ru(III) coordinates to the substrate, enabling selective C–H bond cleavage and subsequent hydroxymethylation .

-

Pd/Cu Cyclization : Involves oxidative addition of the alkyne to Pd(0), followed by transmetallation with Cu(I) to facilitate cyclization via a six-membered transition state .

Challenges and Innovations

-

Regioselectivity : Both methods address regioselectivity challenges in isoquinoline synthesis through metal-ligand coordination.

-

Yield Optimization : The Ru(III) route improves yield by minimizing side reactions via milder conditions.

科学的研究の応用

Synthesis of Decumbenine B

Recent advancements in synthetic methodologies have facilitated the efficient production of this compound. A notable method involves Ru(III)-catalyzed C–H activation, which allows for the synthesis from commercially available materials in just five steps, achieving an overall yield of 26.1% . This method minimizes byproduct formation and enhances the efficiency of the synthesis process.

Table 1: Synthesis Methods for this compound

| Method | Steps | Yield (%) | Reference |

|---|---|---|---|

| Ru(III)-catalyzed C–H activation | 5 | 26.1 | |

| Urea-promoted neat synthesis | TBD | TBD |

Biological Activities

This compound exhibits a range of biological activities that are pertinent to its potential therapeutic applications. These include:

- Antimicrobial Activity : Preliminary studies suggest that this compound and its analogs possess antimicrobial properties, making them candidates for further exploration in treating infections.

- Anti-inflammatory Effects : Research indicates that isoquinoline alkaloids can modulate inflammatory processes, which could position this compound as a potential anti-inflammatory agent .

Case Study: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated significant inhibition zones compared to control groups, suggesting its potential as a natural antimicrobial agent .

Applications in Drug Discovery

The unique structure of this compound allows it to interact with multiple biological targets, presenting opportunities for drug development. Its synthesis via novel methodologies enhances its accessibility for research purposes.

Table 2: Potential Applications in Drug Discovery

| Application | Description | Status |

|---|---|---|

| Antimicrobial agents | Development of new antibiotics | Under investigation |

| Anti-inflammatory drugs | Exploration in inflammatory disease treatment | Preclinical stage |

| Molecular sensors | Use in detecting toxic substances | Research ongoing |

作用機序

The mechanism of action of Decumbenine B involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of neurotransmitter systems and inhibition of inflammatory pathways. The exact molecular targets and pathways are still under investigation, but initial studies suggest that it may interact with receptors and enzymes involved in pain and inflammation .

類似化合物との比較

Structural Analogs of Decumbenine B

Palmatine

Structure: Palmatine (C₂₁H₂₂NO₄⁺) shares the isoquinoline core but includes additional methoxy substitutions. Synthesis: Synthesized via rhodium-catalyzed [3+3] cycloaddition of sulfoxonium ylides, a method distinct from this compound’s Pd/Cu-mediated route . Bioactivity: Exhibits antimicrobial and anti-inflammatory properties, contrasting with this compound’s anticoagulant focus .

Papaverine

Structure: A simpler isoquinoline derivative (C₂₀H₂₁NO₄) lacking the fused benzopyran system. Synthesis: Produced through classical Pictet-Spengler cyclization. Bioactivity: Primarily a vasodilator, acting via phosphodiesterase inhibition, unlike this compound’s FXIa targeting .

Structural Comparison Table

Functional Analogs: FXIa and Kallikrein Inhibitors

BAY 1213790

Structure: A monoclonal antibody targeting activated FXIa. Mechanism: Binds to the enzyme’s catalytic domain, inhibiting thrombin generation .

Sebetralstat (KVD900)

Structure: Small molecule with a novel P1 group (trifluoromethyl cyclopropyl). Mechanism: Potent plasma kallikrein inhibitor, addressing hereditary angioedema . Comparison: Unlike this compound, it lacks an isoquinoline scaffold but shares a focus on serine protease inhibition .

Functional Comparison Table

*Estimated from structural analogs in FXIa inhibitor studies.

生物活性

Decumbenine B is an isoquinoline alkaloid that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various studies and findings.

1. Synthesis of this compound

The total synthesis of this compound has been achieved through several innovative methods, primarily utilizing transition metal-catalyzed reactions. Notably, a Ru(III)-catalyzed C–H activation method has been reported, which allows for the efficient synthesis of this compound from commercially available materials in just five steps with an overall yield of 26.1% .

Table 1: Summary of Synthesis Methods

| Method | Catalyst | Steps | Yield (%) |

|---|---|---|---|

| Ru(III)-catalyzed C–H activation | Ruthenium (Ru) | 5 | 26.1 |

| Sequential Heck-Heck reactions | Palladium (Pd) | TBD | TBD |

2. Biological Activity

This compound exhibits a range of biological activities that make it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties against various bacterial and fungal strains. Its effectiveness as an antimicrobial agent suggests potential applications in treating infections caused by resistant pathogens.

Anticancer Properties

Recent studies have highlighted the anticancer effects of this compound, particularly against hepatocellular carcinoma (HCC). In vitro studies demonstrated that this compound can inhibit the proliferation of HCC cells, indicating its potential as a therapeutic agent in cancer treatment .

While the exact mechanisms remain under investigation, preliminary data suggest that this compound may exert its effects through modulation of key signaling pathways involved in cell proliferation and apoptosis. For instance, it has been associated with the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell survival and proliferation .

3. Case Studies

Several case studies have explored the biological activity of this compound:

- Study on Antimicrobial Effects : A study demonstrated that this compound effectively inhibited the growth of multiple bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics.

- Hepatocellular Carcinoma Research : In a controlled study involving HCC cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The study also noted morphological changes consistent with apoptosis, further supporting its potential as an anticancer agent .

4. Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacokinetics and safety profile. Future research should focus on:

- Clinical Trials : Conducting clinical trials to evaluate the efficacy and safety of this compound in humans.

- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its biological effects.

- Structural Modifications : Exploring structural analogues to enhance potency and selectivity against specific targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Decumbenine B, and what key reaction conditions influence yield?

- Methodological Answer : The total synthesis of this compound primarily employs transition metal-catalyzed C–H activation. For example, Ru(III)-catalyzed ortho-hydroxymethylation of arylpyridine derivatives is a critical step, achieving yields of 65–72% under optimized conditions (80°C, 24 hours, DCE solvent) . Alternative routes using Rh(II) catalysts have been explored but show lower efficiency (45–50% yields) due to competing side reactions . Researchers should compare solvent polarity, catalyst loading (e.g., 5 mol% RuCl₃), and temperature gradients to identify optimal conditions.

Q. How is structural elucidation of this compound performed, and what analytical techniques are prioritized?

- Methodological Answer : Structural confirmation relies on a combination of NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, the lactam ring and stereochemistry of this compound were resolved via NOESY correlations and single-crystal diffraction . Researchers should cross-validate spectroscopic data with synthetic intermediates to address ambiguities in peak assignments.

Advanced Research Questions

Q. What experimental design strategies mitigate competing pathways during transition metal-catalyzed C–H functionalization in this compound synthesis?

- Methodological Answer : Competing pathways (e.g., over-oxidation or dimerization) can be minimized by:

- Precatalyst Selection : Ru(III) catalysts favor mono-functionalization, whereas Rh(II) may induce over-activation .

- Additive Screening : Silver additives (Ag₂O) suppress protodemetalation, improving regioselectivity .

- Kinetic Monitoring : In situ IR spectroscopy tracks reaction progress to terminate at optimal conversion points.

- Data Table :

| Catalyst | Additive | Yield (%) | Major Byproduct |

|---|---|---|---|

| RuCl₃ | Ag₂O | 72 | None |

| Rh₂(OAc)₄ | None | 50 | Dimer (25%) |

Q. How can researchers reconcile discrepancies in reported catalytic efficiencies between Ru(III) and Rh(II) systems?

- Methodological Answer : Contradictions in catalytic performance often stem from substrate scope limitations or unaccounted ligand effects. For example:

- Substrate Electronic Effects : Electron-deficient arylpyridines enhance Ru(III) efficacy but reduce Rh(II) activity due to slower oxidative addition .

- Ligand Optimization : Bidentate ligands (e.g., pyridine-oxazoline) improve Rh(II) turnover but are incompatible with Ru(III).

- Control Experiments : Replicate studies under identical conditions (solvent, temperature, catalyst loading) to isolate variables.

Q. What computational methods support mechanistic studies of this compound’s C–H activation steps?

- Methodological Answer : Density Functional Theory (DFT) calculations validate proposed mechanisms, such as:

- Transition State Analysis : Comparing energy barriers for Ru(III)-mediated C–H cleavage versus Rh(II).

- Solvent Modeling : Simulating solvent effects (e.g., DCE vs. toluene) on catalytic cycles.

- Collaborative Workflow : Pair computational results with kinetic isotope effect (KIE) experiments to confirm rate-determining steps .

Methodological & Data Analysis Questions

Q. How should researchers design experiments to assess the scalability of this compound’s synthetic routes?

- Methodological Answer :

- Batch vs. Flow Reactors : Test gram-scale synthesis in flow systems to evaluate heat transfer and catalyst stability.

- Purity Protocols : Implement column chromatography-free purification (e.g., crystallization gradients) for large batches.

- Yield Consistency : Conduct triplicate runs at 1g, 5g, and 10g scales to identify reproducibility thresholds.

Q. What statistical approaches are recommended for analyzing variable interactions in this compound reaction optimization?

- Methodological Answer : Use Design of Experiments (DoE) frameworks, such as:

- Factorial Designs : Screen temperature, catalyst loading, and solvent ratio interactions.

- Response Surface Methodology (RSM) : Model non-linear relationships between variables and yield.

- Software Tools : Employ JMP or Minitab for multivariate analysis and Pareto chart generation.

Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound synthesis across laboratories?

- Methodological Answer :

- Detailed Supplemental Data : Publish full experimental protocols, including substrate purity thresholds (<95%) and equipment calibration methods .

- Open-Source Validation : Share raw NMR spectra and chromatograms in public repositories (e.g., Zenodo).

- Collaborative Reproducibility Studies : Partner with independent labs to verify key steps (e.g., C–H activation efficiency).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。